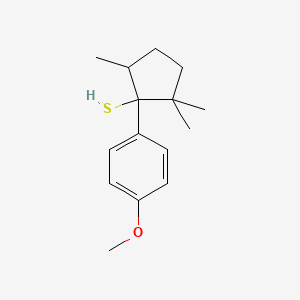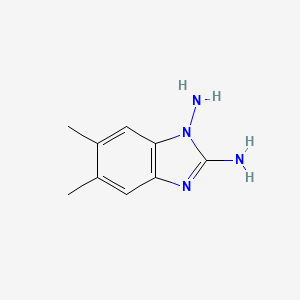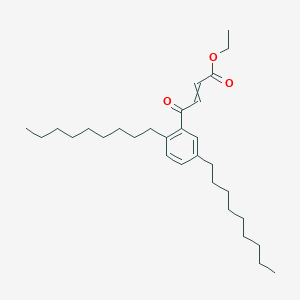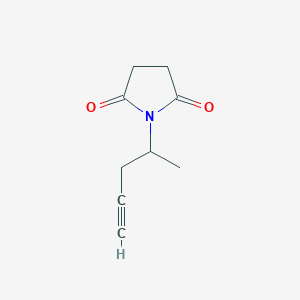
1-(4-Methoxyphenyl)-2,2,5-trimethylcyclopentane-1-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methoxyphenyl)-2,2,5-trimethylcyclopentane-1-thiol is an organic compound characterized by a cyclopentane ring substituted with a methoxyphenyl group and a thiol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-2,2,5-trimethylcyclopentane-1-thiol typically involves multi-step organic reactions. One common method includes the alkylation of a cyclopentane derivative with a methoxyphenyl halide, followed by the introduction of a thiol group through nucleophilic substitution. The reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Methoxyphenyl)-2,2,5-trimethylcyclopentane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a sulfonic acid derivative.
Reduction: The methoxyphenyl group can be reduced to a phenyl group under specific conditions.
Substitution: The thiol group can participate in nucleophilic substitution reactions to form thioethers.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are employed.
Substitution: Alkyl halides or sulfonates are used as electrophiles in the presence of a base.
Major Products
The major products formed from these reactions include sulfonic acids, phenyl derivatives, and thioethers, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(4-Methoxyphenyl)-2,2,5-trimethylcyclopentane-1-thiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s thiol group can interact with biological molecules, making it useful in studying enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(4-Methoxyphenyl)-2,2,5-trimethylcyclopentane-1-thiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with cysteine residues in proteins, affecting their function. This interaction can modulate enzyme activity, signal transduction pathways, and other cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxyamphetamine: A compound with a methoxyphenyl group but different functional groups and biological activity.
Methedrone: Another compound with a methoxyphenyl group, known for its psychoactive properties.
5-(4-Methoxyphenyl)-1H-indole: A compound with a similar aromatic structure but different core scaffold.
Uniqueness
1-(4-Methoxyphenyl)-2,2,5-trimethylcyclopentane-1-thiol is unique due to its combination of a cyclopentane ring, methoxyphenyl group, and thiol group
Propriétés
Numéro CAS |
61067-24-1 |
|---|---|
Formule moléculaire |
C15H22OS |
Poids moléculaire |
250.4 g/mol |
Nom IUPAC |
1-(4-methoxyphenyl)-2,2,5-trimethylcyclopentane-1-thiol |
InChI |
InChI=1S/C15H22OS/c1-11-9-10-14(2,3)15(11,17)12-5-7-13(16-4)8-6-12/h5-8,11,17H,9-10H2,1-4H3 |
Clé InChI |
UHKVDGRZVIIUOC-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(C1(C2=CC=C(C=C2)OC)S)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-{[(Furan-2-yl)methyl]sulfanyl}-2,5-dimethylpyrazine](/img/structure/B14601898.png)
![1-[2-(Benzyloxy)-5-methoxyphenyl]-6-oxabicyclo[3.1.0]hexane](/img/structure/B14601904.png)

![4-Cyanophenyl 4'-hexyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14601909.png)


![(3S,4S)-1-Butyl-3-chloro-4-[2-(piperidin-1-yl)phenyl]azetidin-2-one](/img/structure/B14601935.png)
![2,3-Bis(trifluoromethyl)bicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14601943.png)
![2-[2-(2-Methoxyphenyl)ethenyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B14601946.png)

![N-{[3,5-Bis(octadecyloxy)phenyl]methyl}acetamide](/img/structure/B14601954.png)
![N-{4-[(3,6-Dichloropyridin-2-yl)methoxy]phenyl}propanamide](/img/structure/B14601958.png)
